(Aminomethyl)trimethylsilane
Overview
Description
(Aminomethyl)trimethylsilane is an organosilicon compound with the molecular formula C₄H₁₃NSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a trimethylsilyl group attached to a methylamine moiety, which imparts unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of (Aminomethyl)trimethylsilane is primarily through its role as a reagent in chemical synthesis. For instance, it has been used in the synthesis of trimethylsilyl-diazomethane . It can also participate in 1,3-cycloaddition reactions with imines . Furthermore, it can be used in the preparation of azomethine ylides from ketones . These reactions highlight the compound’s ability to form new bonds and facilitate the synthesis of complex molecules .
Result of Action
The result of this compound’s action is primarily the formation of new chemical compounds through various reactions. For example, it can facilitate the synthesis of trimethylsilyl-diazomethane , participate in 1,3-cycloaddition reactions with imines , and aid in the preparation of azomethine ylides from ketones . The specific molecular and cellular effects would depend on the context of its use and the nature of the resulting compounds.
Biochemical Analysis
Biochemical Properties
(Aminomethyl)trimethylsilane has been found to interact with hydrolases, a group of enzymes that catalyze the hydrolysis of chemical bonds . It has been suggested that the silicon atom in this compound contributes to its biochemical properties, making it a better substrate for hydrolases than its carbon analog .
Molecular Mechanism
It has been suggested that the compound may exert its effects through its interactions with enzymes such as hydrolases
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been used in enzymatic synthesis studies, suggesting that it remains stable under certain conditions .
Metabolic Pathways
Given its interaction with hydrolases, it may be involved in pathways where these enzymes play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Aminomethyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with methylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through distillation and other separation techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(Aminomethyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used.
Cycloaddition Reactions: These reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted amines and silanes.
Oxidation and Reduction: Products include oxidized or reduced forms of this compound.
Cycloaddition Reactions: Cyclic compounds with diverse structures are formed.
Scientific Research Applications
(Aminomethyl)trimethylsilane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)ethanol: Similar in structure but contains an ethanol moiety instead of methylamine.
(Trimethylsilyl)acetylene: Contains an acetylene group, offering different reactivity.
(Trimethylsilyl)chloride: Used as a silylating agent in organic synthesis.
Uniqueness
(Aminomethyl)trimethylsilane is unique due to its combination of a trimethylsilyl group and a methylamine moiety. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its stability and reactivity make it a valuable reagent in both research and industrial settings .
Properties
IUPAC Name |
trimethylsilylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NSi/c1-6(2,3)4-5/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWPNDBYAAEZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171176 | |
Record name | 1-(Trimethylsilyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18166-02-4 | |
Record name | (Trimethylsilylmethyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18166-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Aminomethyl)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18166-02-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Trimethylsilyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trimethylsilyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (Aminomethyl)trimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4CS778E5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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